molecular formula C18H19NO4 B12462077 2-{[(3,4-Dimethylphenoxy)acetyl]amino}-5-methylbenzoic acid

2-{[(3,4-Dimethylphenoxy)acetyl]amino}-5-methylbenzoic acid

Cat. No.: B12462077
M. Wt: 313.3 g/mol
InChI Key: BTBJYTCNNBIWNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]-5-METHYLBENZOIC ACID is an organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenoxy group, an acetamido group, and a benzoic acid moiety. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]-5-METHYLBENZOIC ACID typically involves the following steps:

    Formation of the Phenoxy Group: The initial step involves the preparation of the phenoxy group through the reaction of 3,4-dimethylphenol with an appropriate halogenated compound under basic conditions.

    Acetamido Group Introduction: The phenoxy compound is then reacted with acetic anhydride or acetyl chloride to introduce the acetamido group.

    Benzoic Acid Formation: The final step involves the coupling of the acetamido-phenoxy compound with a benzoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]-5-METHYLBENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy and acetamido groups can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides or nucleophiles like amines under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy or acetamido derivatives.

Scientific Research Applications

2-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]-5-METHYLBENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]-5-METHYLBENZOIC ACID involves its interaction with specific molecular targets. The phenoxy and acetamido groups can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. The benzoic acid moiety can participate in ionic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid
  • 2-[(E)-{[2-(3,4-dimethylphenoxy)acetamido]imino}methyl]phenyl acetate
  • 3-[2-(2,3-dimethylphenoxy)acetamido]benzoic acid

Uniqueness

2-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]-5-METHYLBENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various scientific fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

2-[[2-(3,4-dimethylphenoxy)acetyl]amino]-5-methylbenzoic acid

InChI

InChI=1S/C18H19NO4/c1-11-4-7-16(15(8-11)18(21)22)19-17(20)10-23-14-6-5-12(2)13(3)9-14/h4-9H,10H2,1-3H3,(H,19,20)(H,21,22)

InChI Key

BTBJYTCNNBIWNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=CC(=C(C=C2)C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.